Manganese(III) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Mild Oxidizing Agent

One of the primary applications of manganese(III) acetate lies in its ability to act as a mild oxidizing agent. Unlike stronger oxidants, manganese(III) acetate exhibits greater selectivity, meaning it reacts specifically with certain functional groups while leaving others untouched. This characteristic makes it particularly useful for controlled transformations in complex molecules [].

For example, manganese(III) acetate can be employed in the allylic oxidation of alkenes, a process that introduces an oxygen-containing group onto a specific carbon atom within a double bond. This reaction plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals and natural products [].

Promoting Free Radical Reactions

Manganese(III) acetate also demonstrates exceptional capabilities in promoting free radical reactions. Free radicals are highly reactive species possessing an unpaired electron, making them prone to undergoing various transformations. By facilitating the generation and controlled manipulation of these radicals, manganese(III) acetate enables the creation of new carbon-carbon and carbon-heteroatom bonds within organic molecules [].

This application finds significant utility in various synthetic strategies, including the construction of complex ring structures and the introduction of functional groups at specific positions within a molecule. The ability to control the radical generation process using manganese(III) acetate contributes to the efficiency and selectivity of these reactions [].

Additional Applications

Beyond its role in oxidation and free radical chemistry, manganese(III) acetate has found applications in other areas of scientific research. These include:

- Catalysis: Manganese(III) acetate can act as a catalyst for various organic reactions, accelerating the rate of the process without being consumed itself [].

- Environmental studies: Researchers have explored the potential use of manganese(III) acetate for the degradation of environmental pollutants due to its oxidizing properties [].

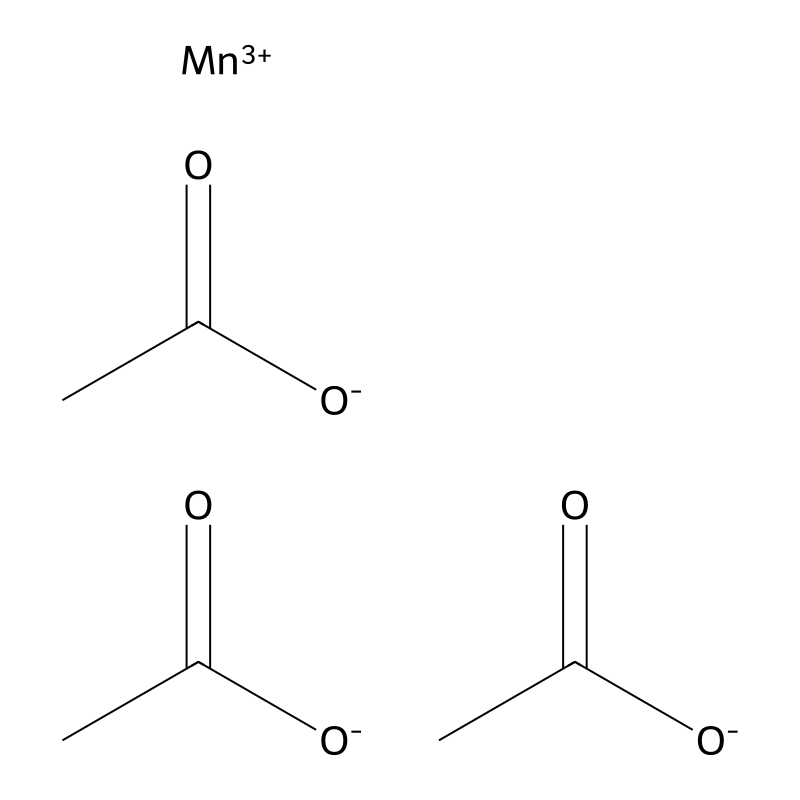

Manganese(III) acetate is a coordination compound with the formula Mn(OAc)₃, where OAc represents the acetate ion. This compound typically appears as a brown solid that is soluble in acetic acid and water. Manganese(III) acetate serves as an effective oxidizing agent in organic synthesis, particularly in radical-mediated reactions. The structure of manganese(III) acetate is more complex than its empirical formula suggests; it forms an oxo-centered trimer consisting of three manganese ions linked by six bridging acetate groups .

Manganese(III) acetate is primarily involved in one-electron oxidation reactions. It can oxidize enolizable carbonyl compounds to generate α-oxoalkyl radicals, which can then participate in further reactions such as radical coupling with alkenes . The typical reaction mechanisms include:

- Radical Coupling: Manganese(III) acetate facilitates radical coupling reactions between carbonyl compounds and unsaturated substrates .

- Formation of Lactones: The compound can oxidize alkenes in the presence of acetic acid, leading to the formation of γ-lactones through radical intermediates .

- Tandem Oxidation: It has been utilized for tandem oxidation processes involving α and β-alkoxy α,β-unsaturated ketones .

Manganese(III) acetate can be synthesized through several methods:

- Combination of Manganese Sources: One common method involves reacting potassium permanganate with manganese(II) acetate in acetic acid, which yields the dihydrate form of manganese(III) acetate .

- Electrochemical Methods: Electrochemical oxidation of manganese(II) salts in acetic acid can also produce manganese(III) acetate .

- Acetic Anhydride Reaction: The anhydrous form can be obtained by reacting manganese(II) acetate with acetic anhydride under controlled conditions .

Manganese(III) acetate has several applications in organic chemistry:

- Oxidizing Agent: It is widely used as a one-electron oxidant in organic synthesis, particularly for transforming alkenes into various functional groups .

- Catalyst: The compound acts as a catalyst for acetylation reactions involving alcohols, enhancing reaction rates and yields .

- Synthetic Intermediates: Manganese(III) acetate is instrumental in synthesizing complex organic molecules through radical-mediated pathways, including the formation of cyclic structures from linear precursors .

Studies have explored the interactions of manganese(III) acetate with various substrates, particularly focusing on its role in radical-mediated transformations. The compound's ability to generate reactive radical species allows it to participate in diverse chemical processes, including:

- Radical Addition Reactions: Manganese(III) acetate can add to alkenes and carbonyl compounds, facilitating the formation of new carbon-carbon bonds.

- Functional Group Transformations: Its oxidative properties enable the transformation of various functional groups under mild conditions.

Manganese(III) acetate shares similarities with other manganese compounds but possesses unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Manganese(II) acetate | Mn(OAc)₂ | Less oxidative capability compared to manganese(III). |

| Manganese(VII) oxide | MnO₄ | Stronger oxidizing agent but less selective than manganese(III). |

| Manganese(II,III) oxide | Mn₃O₄ | Exhibits mixed oxidation states; used in catalysis but less versatile than manganese(III). |

| Potassium permanganate | KMnO₄ | A strong oxidizer; more aggressive than manganese(III), often leading to overoxidation. |

Manganese(III) acetate stands out due to its moderate oxidative strength and ability to selectively mediate radical reactions without excessive side reactions, making it a valuable tool in synthetic organic chemistry.

The systematic investigation of manganese(III) acetate in organic synthesis began in the late 1960s when pioneering researchers first recognized its potential as an oxidative agent. The foundational work in this field was established through seminal publications by Bush and colleagues in the Journal of the American Chemical Society in 1968, alongside concurrent research by Heiba and Dessau. These initial studies demonstrated the compound's remarkable ability to facilitate the oxidative addition of acetic acid to alkenes, resulting in the formation of gamma-lactones under relatively mild conditions. This discovery marked a significant milestone in organometallic chemistry, as it introduced a new paradigm for carbon-carbon bond formation through radical intermediates.

The development of manganese(III) acetate chemistry gained substantial momentum throughout the 1970s and 1980s, with researchers like Barry Snider making considerable contributions to understanding its mechanistic behavior and expanding its synthetic applications. Snider's comprehensive review published in Chemical Reviews in 1996 consolidated much of the early work and established manganese(III) acetate as a cornerstone reagent for oxidative radical cyclizations. The compound's unique reactivity profile, characterized by its ability to generate carbon-centered radicals from enolizable carbonyl compounds, distinguished it from other oxidants available at the time.

During the 1980s and 1990s, the synthetic utility of manganese(III) acetate was further validated through its successful application in total synthesis programs targeting complex natural products. Research groups worldwide began incorporating manganese(III) acetate-mediated transformations into their synthetic strategies, leading to the development of numerous methodologies for constructing diverse molecular frameworks including pyrrolidinones, tetralins, and spirocyclic derivatives.

Significance in Organic Synthesis

Manganese(III) acetate has established itself as a highly valuable one-electron oxidant in synthetic and medicinal chemistry, primarily due to its mild reactivity, economic feasibility, and favorable toxicity profile compared to other heavy metal oxidants. The compound's significance stems from its unique ability to selectively oxidize enolizable carbonyl compounds to generate alpha-oxoalkyl or alpha,alpha'-dioxoalkyl radicals under controlled conditions. This selectivity allows chemists to access radical intermediates that can participate in both inter- and intramolecular carbon-carbon bond forming reactions with high predictability.

The most prominent application of manganese(III) acetate lies in oxidative radical cyclizations, where it serves as both an oxidant and radical initiator. These reactions have found broad applications in natural product synthesis, enabling the construction of complex polycyclic frameworks that would be challenging to achieve through conventional methods. The compound's ability to facilitate tandem cyclization sequences has been particularly valuable for generating intricate carbocyclic structures in a single synthetic operation.

Recent advancements in manganese(III) acetate chemistry have markedly expanded the boundaries of synthetic radical chemistry, with significant progress made toward achieving milder reaction conditions and broadening the range of synthetic opportunities. Contemporary research has focused on developing new reaction protocols that operate under ambient conditions, reducing the need for harsh solvents or elevated temperatures traditionally associated with radical chemistry. These improvements have made manganese(III) acetate more accessible to synthetic chemists working on sensitive substrates or large-scale applications.

| Application Area | Reaction Type | Typical Products | Key Advantages |

|---|---|---|---|

| Natural Product Synthesis | Oxidative Cyclization | Polycyclic Frameworks | High Selectivity |

| Pharmaceutical Chemistry | Radical Addition | Functionalized Heterocycles | Mild Conditions |

| Materials Science | Polymerization | Modified Polymers | Economic Feasibility |

| Fine Chemical Production | Carbon-Carbon Bond Formation | Complex Molecules | Predictable Outcomes |

Chemical Identity and Nomenclature

Manganese(III) acetate encompasses a family of materials with the approximate formula manganese triacetoxyhydrate, though the actual structure is considerably more complex than this simple representation suggests. The compound does not exist as a simple ionic acetate salt; instead, it adopts a sophisticated coordination structure featuring oxygen-centered complexes containing three manganese atoms bridged by acetate units. This structural complexity has important implications for its reactivity and handling characteristics.

The most commonly encountered form in synthetic applications is manganese(III) acetate dihydrate, which carries the systematic name manganese(3+) triacetate dihydrate. Alternative nomenclature includes manganese triacetate dihydrate, triacetoxymanganese dihydrate, and manganese(III) acetate hydrate, reflecting the various conventions used across different chemical databases and suppliers. The compound is assigned the Chemical Abstracts Service registry number 19513-05-4 for the dihydrate form, which serves as the primary identifier in chemical literature and commercial transactions.

Structurally, manganese(III) acetate exists as basic manganese acetate salts that are well characterized crystallographically. The structure adopts a configuration reminiscent of basic chromium acetate and basic iron acetate, with the general formula [manganese-three-oxygen(acetate)-six-ligand-n]X, where the ligand represents coordinated species and X represents the counteranion. Specific crystallographic studies have confirmed structures such as [manganese-three-oxygen(acetate)-six]acetate- acetic acid, providing detailed insight into the coordination environment of the manganese centers.

The anhydrous form of manganese(III) acetate has been reported to crystallize as a linear coordination polymer, featuring additional acetic acid molecules that bridge between manganese atoms on consecutive three-manganese clusters. This polymeric structure explains why the compound does not behave as a simple monomeric metal acetate and accounts for its unique solubility and reactivity characteristics.

| Property | Dihydrate Form | Anhydrous Form |

|---|---|---|

| Chemical Formula | C₆H₁₂MnO₈ | C₆H₉MnO₆ |

| Molecular Weight | 268.10 g/mol | 232.07 g/mol |

| CAS Number | 19513-05-4 | 993-02-2 |

| Appearance | Brown crystals | Brown solid |

| Solubility | Water (decomposes), AcOH | Hot acetic acid |

General Overview of Research Applications

Contemporary research applications of manganese(III) acetate span numerous areas of organic synthesis, with particular emphasis on the development of sustainable and efficient methodologies for complex molecule construction. The compound has found extensive use in the synthesis of biologically active natural products, where its ability to facilitate oxidative radical cyclizations enables the rapid assembly of intricate molecular architectures. Research groups have successfully employed manganese(III) acetate in total synthesis programs targeting compounds with antiparasitic, antibacterial, and anticancer activities.

One significant area of current research involves the development of manganese(III) acetate-mediated reactions for the construction of heterocyclic frameworks, particularly dihydrofurans and related oxygen-containing rings. These studies have revealed that the compound can effectively promote intramolecular cyclizations of beta-ketosulfones and related substrates, leading to functionalized heterocycles with potential pharmaceutical applications. The versatility of these transformations has been demonstrated through the successful synthesis of various dihydrofuran derivatives exhibiting antileishmanial activities.

Recent investigations have also focused on expanding the substrate scope of manganese(III) acetate-mediated transformations to include more complex starting materials and challenging reaction partners. Researchers have explored the use of alpha-arylalkylmalonates, Meldrum's acid derivatives, and various enolizable carbonyl compounds as substrates for oxidative cyclization reactions. These studies have provided valuable mechanistic insights into the factors controlling regioselectivity and stereoselectivity in radical cyclization processes.

The field has also witnessed significant advances in understanding the mechanistic details of manganese(III) acetate-mediated reactions, with particular attention paid to the role of co-oxidants and additives in controlling reaction outcomes. Investigations using copper(II) acetate as a co-oxidant have revealed new pathways for the oxidation of radical intermediates to carbocations, expanding the range of products accessible through these transformations. Additionally, studies on the use of alternative oxidants such as manganese picolinate have highlighted the importance of ligand environment in determining reactivity patterns.

| Research Focus | Target Molecules | Key Findings | Future Directions |

|---|---|---|---|

| Natural Product Synthesis | Complex Polycycles | High Efficiency | Biomimetic Approaches |

| Heterocycle Formation | Dihydrofurans | Stereoselectivity Control | Catalytic Variants |

| Mechanistic Studies | Radical Intermediates | Co-oxidant Effects | Predictive Models |

| Methodology Development | Diverse Substrates | Expanded Scope | Green Chemistry |

Molecular Structure

Basic Formula and Composition

Manganese(III) acetate represents a family of materials with the approximate formula Manganese(O₂CCH₃)₃, although the true structural composition is considerably more complex than this simplified representation suggests [1]. The compound does not exist as a simple mononuclear triacetate species, but rather forms trinuclear oxo-centered complexes [1]. The basic manganese(III) acetate adopts a structure reminiscent of those found in basic chromium acetate and basic iron acetate compounds [1].

The empirical formula for anhydrous manganese(III) acetate has been determined to be Manganese₃(CH₃COO)₈OH or [Manganese₃O(CH₃COO)₆·CH₃COO]⁻, which is independent of the synthetic route employed [25]. This formula demonstrates that the compound is not a simple ionic acetate but rather a complex polynuclear species [25]. The dihydrate form, which is commonly encountered, has the molecular formula C₆H₁₃MnO₈ with a molecular weight of 268.1 grams per mole [8].

| Property | Anhydrous Form | Dihydrate Form |

|---|---|---|

| Molecular Formula | Manganese₃(CH₃COO)₈OH | C₆H₁₃MnO₈ |

| Molecular Weight | 640±75 g/mol | 268.1 g/mol |

| Basic Unit | [Manganese₃O(O₂CCH₃)₆·3AcOH]⁺[OAc]⁻ | Manganese(OOCCH₃)₃·2H₂O |

Trinuclear Oxo-centered Structure [Mn₃O(O₂CCH₃)₆]X

The fundamental structural unit of manganese(III) acetate consists of a trinuclear oxo-centered core with the general formula [Manganese₃O(O₂CCH₃)₆Lₙ]X, where L represents a ligand and X denotes an anion [1]. This trinuclear arrangement features three manganese atoms connected by three pairs of acetate bridges forming an equilateral triangle with an oxygen atom positioned at its center [25].

The trinuclear oxo-centered structure has been confirmed through X-ray crystallography studies, particularly for the salt [Manganese₃O(O₂CCH₃)₆]O₂CCH₃·HO₂CCH₃ [1]. In this configuration, the central oxygen atom serves as a μ₃-oxo bridge linking the three manganese centers [3]. The acetate ligands adopt bridging coordination modes, with each acetate group typically bridging two manganese atoms [3].

The structure can be described as a linear coordination polymer where monomer units are connected through acetate bridges [25]. Each monomer unit contains three manganese atoms arranged in a triangular fashion around the central oxo ligand, with the octahedral coordination of the manganese atoms completed by bridging acetate groups and additional ligands such as acetic acid molecules [25].

Crystal Structure Analysis

Crystallographic studies have revealed that manganese(III) acetate complexes typically crystallize in various space groups depending on the specific composition and hydration state [24]. For trinuclear manganese complexes with the general formula [Manganese₃O(X-benzoato)₆L₃], the crystal structures show monoclinic systems with space group C2/c [7].

The bond distances within the trinuclear core show characteristic patterns, with Manganese-O(central oxo) distances typically ranging from 1.831(9) to 2.066(12) Angstroms [24]. The Manganese-O(central oxo)-Manganese angles are generally close to 120 degrees, with values such as 121.6(5)°, 119.3(5)°, and 119.0(5)° being reported [24].

| Structural Parameter | Value Range | Reference Complex |

|---|---|---|

| Mn-O(oxo) Distance | 1.831-2.066 Å | [Mn₃O(2Cl-benzoato)₆L₃] |

| Mn-O(oxo)-Mn Angle | 119.0-121.6° | [Mn₃O(2Cl-benzoato)₆L₃] |

| Average Mn-O Bond Distance | 2.014-2.054 Å | Various trinuclear complexes |

The crystal structure analysis also reveals that the manganese atoms exhibit slightly distorted octahedral coordination geometries [24]. The asymmetry in bond distances is most noticeable in the coordination sphere, with variations depending on the specific ligands present and the oxidation states of the individual manganese centers [24].

Coordination Geometry and Bonding

The coordination geometry around each manganese center in the trinuclear structure is octahedral, consisting of the central oxo oxygen atom, four oxygen atoms from bridging acetate ligands, and additional terminal ligands [24]. The octahedral coordination is slightly distorted due to the constraints imposed by the trinuclear framework and the bridging ligands [32].

In manganese(III) complexes, the coordination environment typically exhibits Jahn-Teller distortion due to the d⁴ electronic configuration [33]. This distortion results in elongation of axial bonds compared to equatorial bonds, which is characteristic of high-spin manganese(III) centers [33]. The Manganese-O bond distances in the equatorial plane are typically shorter than those in the axial positions [33].

The bonding within the acetate bridges involves both σ and π interactions between the carboxylate oxygen atoms and the manganese d orbitals [25]. The bridging acetate ligands adopt a syn-syn coordination mode, where both oxygen atoms of the carboxylate group coordinate to different manganese centers [37]. This bridging arrangement contributes to the overall stability of the trinuclear framework [25].

Physical Properties

Appearance and Crystalline Form

Manganese(III) acetate dihydrate typically appears as orange to brown crystalline powder or chunks [8]. The compound exhibits a characteristic cinnamon-brown coloration with a silky luster when in crystalline form [27]. The anhydrous form has been described as having a lustrous dark brown appearance [14].

The crystalline form varies depending on the hydration state and preparation method [27]. The dihydrate crystallizes in a monoclinic crystal system with specific unit cell parameters: a = 11.1 Angstroms, b = 17.51 Angstroms, c = 9.09 Angstroms, with β = 118.6° [21]. The tetrahydrate form also adopts a monoclinic structure but with different cell dimensions [11].

The physical appearance can vary from pink to brown depending on the specific preparation and purity [10]. Commercial samples are often supplied as fine crystalline powders with particle sizes ranging from -100 mesh [30]. The crystalline structure is sensitive to atmospheric moisture due to the hygroscopic nature of the compound [10].

Solubility Profile in Various Solvents

The solubility of manganese(III) acetate varies significantly depending on the solvent system and the hydration state of the compound [9]. The anhydrous form dissolves slowly in most solvents at room temperature but can be dissolved in many solvents without appreciable reduction by gentle warming [25].

| Solvent | Solubility | Temperature | Notes |

|---|---|---|---|

| Acetic Acid (100%) | 10 g/L | 25°C | Anhydrous form |

| Acetic Acid (98%) | 150 g/L | 25°C | Anhydrous form |

| Acetic Acid (100%) | 160 g/L | 25°C | Dihydrate form |

| Water | Reaction | 25°C | Decomposes |

| Ethanol | Soluble | - | Gentle warming required |

| Pyridine | Soluble | - | Good solubility |

| Benzene | Moderately soluble | - | Limited solubility |

| Chloroform | Moderately soluble | - | Limited solubility |

| Acetonitrile | Difficulty soluble | - | Poor solubility |

| Petroleum Ether | Difficulty soluble | - | Very poor solubility |

The solubility in acetic acid depends significantly on the water content of the acetic acid and the synthetic procedure used [25]. The compound should be dissolved by gentle heating in acetic acid systems [25]. The dihydrate dissolves poorly in water-containing acetic acid, while the anhydrous form is soluble in such systems only within a very limited range [25].

Water causes immediate decomposition of the compound through hydrolysis [27]. The compound is moderately soluble in water initially but undergoes rapid decomposition [8]. Dimethylformamide, dimethyl sulfoxide, and methanol show slight solubility when heated and sonicated [27].

Thermal Stability

The thermal stability of manganese(III) acetate varies with the hydration state and atmospheric conditions [28]. Thermogravimetric analysis reveals that the dehydration of manganese acetate tetrahydrate proceeds via a two-stage reaction, with each stage involving the loss of two water molecules [28].

The thermal decomposition pattern shows distinct stages: dehydration occurs between 25-130°C, followed by the main decomposition of the anhydrous salt between 260-350°C [28]. During the second stage, simultaneous loss of acetone and carbon dioxide occurs, leading to the formation of manganese oxide [28].

| Temperature Range | Process | Weight Loss | Product |

|---|---|---|---|

| 25-130°C | Dehydration | Variable | Anhydrous acetate |

| 260-350°C | Main decomposition | ~55% | MnO |

| Above 500°C | Further oxidation | Additional | Mn₂O₃/Mn₃O₄ |

Differential thermal analysis shows endothermic peaks corresponding to dehydration and decomposition processes [13]. The compound exhibits higher thermal stability compared to simple ionic acetates due to its polynuclear structure [13]. Decomposition in air may result in the formation of higher manganese oxides due to oxidation processes [12].

The thermal stability is enhanced in inert atmospheres compared to air, where oxidation processes can complicate the decomposition pathway [28]. The compound decomposes to manganese oxide on heating, making it useful as a precursor for manganese oxide materials [8].

Electronic Properties

Electronic Configuration of Mn(III)

Manganese(III) possesses the electronic configuration [Argon]3d⁴, which results from the loss of three electrons from the neutral manganese atom [14]. The ground state electronic configuration of neutral manganese is [Argon]4s²3d⁵, and upon oxidation to the +3 oxidation state, electrons are removed first from the 4s orbital and then from the 3d orbitals [14].

In an octahedral ligand field environment, the five d orbitals split into two sets: the lower energy t₂g orbitals (dxy, dyz, dxz) and the higher energy eg orbitals (dx²-y², dz²) [14]. For manganese(III) with d⁴ configuration, the electrons can be arranged in either high-spin or low-spin configurations depending on the magnitude of the crystal field splitting parameter relative to the pairing energy [14].

Manganese(III) acetate complexes typically exhibit high-spin configuration with the electron arrangement t₂g³eg¹ [14]. This configuration results in four unpaired electrons, giving rise to a magnetic moment consistent with S = 2 [15]. The high-spin state is favored due to the relatively weak field strength of acetate ligands [15].

| Electronic State | Configuration | Spin State | Unpaired Electrons |

|---|---|---|---|

| Ground State (⁵Eg) | t₂g³eg¹ | High-spin | 4 |

| Excited State (⁵T₂g) | t₂g²eg² | High-spin | 4 |

Paramagnetic Characteristics

Manganese(III) acetate exhibits strong paramagnetic behavior due to the presence of four unpaired electrons in the d⁴ configuration [17]. The paramagnetic properties arise from the high-spin electronic configuration, which results in a ground state with S = 2 [17].

Electron paramagnetic resonance studies of manganese(III) complexes reveal characteristic signals consistent with high-spin d⁴ systems [16]. The magnetic susceptibility follows Curie-Weiss behavior at higher temperatures, with deviations at lower temperatures due to zero-field splitting effects [16].

The effective magnetic moment for high-spin manganese(III) complexes is typically around 4.9-5.9 Bohr magnetons, which is consistent with the spin-only value for four unpaired electrons [33]. Temperature-dependent magnetic susceptibility measurements show that the compound behaves as a paramagnet with magnetic interactions between manganese centers in polynuclear complexes [26].

In trinuclear manganese acetate complexes, the magnetic behavior can be influenced by exchange interactions between the three manganese centers [7]. These interactions can lead to either ferromagnetic or antiferromagnetic coupling depending on the specific structural parameters and the relative orientations of the magnetic orbitals [26].

Redox Behavior and Electron Transfer Properties

Manganese(III) exhibits characteristic redox behavior as an oxidizing agent, readily accepting electrons to form manganese(II) species [17]. The standard reduction potential for the Mn³⁺/Mn²⁺ couple in acetate-containing solutions is influenced by the coordination environment and the stability of the respective complexes [17].

The redox chemistry of manganese(III) acetate involves single-electron transfer processes, making it useful as a one-electron oxidant in organic synthesis [1]. The compound can oxidize various substrates through electron transfer mechanisms, with the manganese center being reduced from +3 to +2 oxidation state [17].

| Redox Process | Potential Range | Electron Transfer | Product |

|---|---|---|---|

| Mn³⁺ + e⁻ → Mn²⁺ | Variable | Single electron | Mn(II) complex |

| Substrate oxidation | Depends on substrate | Single electron | Oxidized product |

The electron transfer properties are influenced by the ligand environment and the overall charge of the complex [17]. In trinuclear systems, the redox behavior can involve stepwise reduction of individual manganese centers or cooperative multi-electron processes [17].

Concerted proton-electron transfer reactions have been observed for manganese(III) complexes, particularly those containing hydroxo or aqua ligands [17]. These processes are important in biological systems and synthetic catalysis where manganese centers mediate electron transfer coupled with proton transfer [17].

Zero-field Splitting Parameters

Zero-field splitting in manganese(III) complexes arises from the spin-orbit coupling and the low symmetry of the coordination environment [18]. For high-spin d⁴ systems like manganese(III), significant zero-field splitting is observed due to the unequal occupation of the eg orbitals [18].

The zero-field splitting parameters D and E have been determined for various manganese(III) complexes through electron paramagnetic resonance spectroscopy and magnetic susceptibility measurements [18]. For manganese(III) complexes, typical D values range from -2.0 to -3.8 cm⁻¹, with negative values indicating that the zero-field splitting stabilizes the Ms = ±2 states [16] [18].

| Parameter | Typical Range | Example Values | Complex Type |

|---|---|---|---|

| D (axial) | -2.0 to -3.8 cm⁻¹ | -3.72 cm⁻¹ | [Mn(5-Brsalen)] |

| E (rhombic) | 0.2 to 0.6 cm⁻¹ | 0.21 cm⁻¹ | Trinuclear complex |

| |E/D| | 0.05 to 0.33 | Variable | Depends on symmetry |

The magnitude of the zero-field splitting depends on the coordination geometry and the nature of the ligands [20]. Complexes with more distorted geometries typically exhibit larger zero-field splitting parameters [20]. In trinuclear manganese acetate complexes, the zero-field splitting of individual manganese centers can be modified by exchange interactions with neighboring centers [18].